molecular formula C21H24N4O3S2 B11601486 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 381701-95-7

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11601486
CAS No.: 381701-95-7
M. Wt: 444.6 g/mol
InChI Key: BAKPIHPPIUPQQE-SSZFMOIBSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidinone, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazolidine ring: This might involve the reaction of a cyclohexyl ketone with a thioamide under acidic conditions.

    Pyrido[1,2-a]pyrimidinone synthesis: This could be achieved through a cyclization reaction involving a pyrimidine derivative and an appropriate aldehyde or ketone.

    Final coupling: The two synthesized intermediates could be coupled using a suitable base and solvent to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrido[1,2-a]pyrimidinone ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate interaction.

    Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidine rings.

    Pyrido[1,2-a]pyrimidinones: Compounds with the same core structure but different substituents.

    Cyclohexyl derivatives: Compounds featuring cyclohexyl groups.

Uniqueness

The unique combination of functional groups in 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

381701-95-7

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-28-12-10-22-18-15(19(26)24-11-6-5-9-17(24)23-18)13-16-20(27)25(21(29)30-16)14-7-3-2-4-8-14/h5-6,9,11,13-14,22H,2-4,7-8,10,12H2,1H3/b16-13-

InChI Key

BAKPIHPPIUPQQE-SSZFMOIBSA-N

Isomeric SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Origin of Product

United States

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